2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine
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Overview
Description
2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, also known as BMP-2, is an organic compound belonging to the class of benzimidazoles. It is a small molecule that has been studied extensively due to its potential applications in scientific research. BMP-2 is used in numerous laboratory experiments, and is known for its biochemical and physiological effects.
Scientific Research Applications
Inhibition of T Cell Proliferation
A benzimidazole derivative named BMT-1 inhibits the activity of H+/K±ATPases from anti-CD3/CD28 activated T cells. This inhibition leads to intracellular acidification, inhibiting T cell proliferation .
X-Ray Crystal Structure Analysis
Benzimidazole derivatives are used in X-ray crystal structure analysis. The analysis provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .
Antiparasitic Properties
Benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, have been synthesized with the aim of developing a class of compounds combining anthelmintic (anti-parasitic) with antioxidant properties .
Synthesis of Benzimidazole–1,2,3-Triazole Hybrid Molecules
Benzimidazole derivatives are used in the synthesis of benzimidazole–1,2,3-triazole hybrid molecules. These molecules are developed using a one-step method .
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazol-2-yl) Benzene-Based MOFs
Benzimidazole derivatives are used in the controllable synthesis of 1, 3, 5-tris (1H-benzo[d]imidazol-2-yl) benzene-based Metal-Organic Frameworks (MOFs). These MOFs show excellent CO2 adsorption capacity .
Mechanism of Action
Target of Action
Similar compounds, such as carbendazim, target tubulin proteins . Tubulin proteins are crucial for cell division and maintaining cell structure.
Mode of Action
The compound likely interacts with its targets by binding to them, disrupting their normal function. For instance, Carbendazim binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes .
Result of Action
Similar compounds that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-7-6-10(12)16(15-7)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMPDQKBQRDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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